hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
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Overview
Description
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene is a complex organic compound with the molecular formula C17H22 and a molecular weight of 226.3566 . This compound is a derivative of anthracene, characterized by the presence of multiple methano bridges and hydrogenation, resulting in a highly saturated structure.
Preparation Methods
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene involves several steps, including the formation of methano bridges and hydrogenation. The synthetic routes typically involve the use of anthracene as the starting material, followed by a series of reactions such as Diels-Alder reactions and hydrogenation under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in further hydrogenation of the compound.
Scientific Research Applications
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromaticity and reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene can be compared with other similar compounds such as:
Anthracene: The parent compound, which lacks the methano bridges and hydrogenation, making it more reactive and less stable.
Decahydroanthracene: A partially hydrogenated derivative of anthracene, which has fewer hydrogen atoms and methano bridges compared to the target compound.
Hexahydroanthracene: Another derivative with even fewer hydrogen atoms and methano bridges, exhibiting different reactivity and stability profiles.
Properties
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-2,8-17H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGLOJSPSEIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4CC3C5C4C6CC5C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-91-7, 87480-43-1, 87480-44-2 |
Source
|
Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4abeta,5beta,8beta,8abeta,9alpha,9abeta,10alpha,10abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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